rel-(2R,3R)-6-[alpha-(2-Ethoxy-d5-phenoxy)benzyl]morpholin-3-one
Overview
Description
rel-(2R,3R)-6-[alpha-(2-Ethoxy-d5-phenoxy)benzyl]morpholin-3-one: is a synthetic organic compound characterized by its morpholine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(2R,3R)-6-[alpha-(2-Ethoxy-d5-phenoxy)benzyl]morpholin-3-one typically involves the following steps:
Formation of the Morpholine Core: The morpholine ring is synthesized through a cyclization reaction involving an appropriate diol and an amine.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the morpholine core.
Attachment of the Ethoxy-d5-phenoxy Group: This step involves the reaction of the benzylated morpholine with an ethoxy-d5-phenoxy compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Common industrial methods include:
Batch Processing: Involves the sequential addition of reagents in a controlled environment.
Continuous Flow Synthesis: Utilizes a continuous flow reactor to streamline the synthesis process, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
rel-(2R,3R)-6-[alpha-(2-Ethoxy-d5-phenoxy)benzyl]morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents such as halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, rel-(2R,3R)-6-[alpha-(2-Ethoxy-d5-phenoxy)benzyl]morpholin-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its morpholine core is a common motif in many bioactive molecules, making it a valuable scaffold for drug discovery.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in polymers and coatings.
Mechanism of Action
The mechanism of action of rel-(2R,3R)-6-[alpha-(2-Ethoxy-d5-phenoxy)benzyl]morpholin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- rel-(2R,3R)-6-[alpha-(2-Methoxy-phenoxy)benzyl]morpholin-3-one
- rel-(2R,3R)-6-[alpha-(2-Propoxy-phenoxy)benzyl]morpholin-3-one
Uniqueness
rel-(2R,3R)-6-[alpha-(2-Ethoxy-d5-phenoxy)benzyl]morpholin-3-one is unique due to the presence of the ethoxy-d5-phenoxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
(6R)-6-[(R)-[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]-phenylmethyl]morpholin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-2-22-15-10-6-7-11-16(15)24-19(14-8-4-3-5-9-14)17-12-20-18(21)13-23-17/h3-11,17,19H,2,12-13H2,1H3,(H,20,21)/t17-,19-/m1/s1/i1D3,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLPJKGEJVAHON-CBXZRGHLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC(C2CNC(=O)CO2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1O[C@@H]([C@H]2CNC(=O)CO2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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